molecular formula C16H10F3NO2 B14458786 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one CAS No. 66894-48-2

4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Katalognummer: B14458786
CAS-Nummer: 66894-48-2
Molekulargewicht: 305.25 g/mol
InChI-Schlüssel: RQDGCVKGFVJMDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxazole ring, which is further substituted with two phenyl groups

Vorbereitungsmethoden

The synthesis of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4,4-diphenyl-2-(trifluoromethyl)-2-oxazoline with a suitable oxidizing agent to form the desired oxazole derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one has found applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one stands out due to its unique combination of functional groups. Similar compounds include:

Eigenschaften

CAS-Nummer

66894-48-2

Molekularformel

C16H10F3NO2

Molekulargewicht

305.25 g/mol

IUPAC-Name

4,4-diphenyl-2-(trifluoromethyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)13-20-15(14(21)22-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI-Schlüssel

RQDGCVKGFVJMDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C(=O)OC(=N2)C(F)(F)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.